(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is an organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a tert-butyl ester group, an acetyl group, and a 2-azabicyclo[2.1.1]hexane core, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQPQCDXARDCY-BBBLOLIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 2-azabicyclo[2.1.1]hexane core through a cyclization reaction.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom in the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Basic Information
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.28 g/mol
- CAS Number : 615575-67-2
- Synonyms :
- tert-butyl endo-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- (1R,4S,5S)-rel-5-acetyl-1-Boc-2-azabicyclo[2.1.1]hexane
Structure
The compound features a bicyclic structure that incorporates a nitrogen atom, which contributes to its reactivity and versatility in chemical reactions. The presence of the acetyl group enhances its potential for various biological activities.
Medicinal Chemistry
One of the primary applications of (1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its structural characteristics allow it to mimic natural substrates or intermediates in biological pathways.
Case Study: CNS Active Compounds
Research has demonstrated that derivatives of this compound can exhibit significant activity against various neurological disorders. For instance, modifications of the azabicyclic framework have led to compounds with enhanced affinity for specific neurotransmitter receptors, such as acetylcholine and dopamine receptors. This opens avenues for developing new treatments for conditions like Alzheimer’s disease and schizophrenia.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations—such as acylation and alkylation—makes it valuable in synthetic pathways.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Acylation | Acetic anhydride, base | Modified azabicyclic derivatives |
| Alkylation | Alkyl halides, nucleophile | Alkylated azabicyclic compounds |
| Cyclization | Heat or catalyst | Expanded bicyclic structures |
Potential in Drug Development
The compound's unique bicyclic structure allows for the exploration of new pharmacophores in drug design. Its derivatives can be screened for biological activity using high-throughput screening methods to identify potential leads in drug discovery.
Case Study: High-throughput Screening
In a recent study, libraries of derivatives based on This compound were synthesized and evaluated against a panel of disease-relevant targets. Several compounds showed promising activity profiles, leading to further optimization and characterization.
Mechanism of Action
The mechanism of action of (1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has an amino group instead of an acetyl group, which alters its reactivity and applications.
(1R,4S,5S)-rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group, used in peptide synthesis.
Uniqueness
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. Its bicyclic structure provides rigidity, making it a valuable scaffold in drug design and synthesis.
Biological Activity
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, with the CAS number 615575-67-2, is a bicyclic compound notable for its unique azabicyclo structure and chirality, which significantly influence its biological activity. This compound belongs to a class of bicyclic amines and has potential applications in medicinal chemistry due to its structural characteristics.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 225.29 g/mol. The compound features a logP value of 1.16, indicating moderate lipophilicity, and a polar surface area of 47 Ų, which suggests potential for interactions with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 225.29 g/mol |
| LogP | 1.16 |
| Polar Surface Area | 47 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, particularly against multi-drug resistant strains. Its structural analogs have shown dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication and repair .
- Neuroprotective Effects : Compounds with similar bicyclic structures have been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
Several studies have explored the biological implications of structurally related compounds:
- Inhibition Studies : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of compounds structurally related to (1R,4S,5S)-rel-tert-butyl derivatives against Escherichia coli strains. The compound demonstrated effective inhibition in vitro and showed promising results in vivo models .
- Structure-Activity Relationship (SAR) : Research into the SAR of azabicyclo compounds has revealed that modifications in stereochemistry can significantly impact their biological activity. For instance, variations in the nitrogen atom's position within the bicyclic framework can enhance or reduce antibacterial properties.
- Toxicological Assessments : Toxicity studies have indicated that while these compounds exhibit significant biological activity, careful assessment is necessary to ensure safety profiles are adequate for therapeutic use .
Q & A
Q. Example Protocol :
Protect the amine with Boc under anhydrous conditions (DCM, 0°C).
Acetylate using acetyl chloride in the presence of DMAP to minimize side reactions.
Quench with ice-cold water and extract with ethyl acetate.
Advanced: How to resolve contradictions in stability data under varying pH conditions?
Answer:
Instability in acidic/basic media is common due to the labile tert-butyloxycarbonyl (Boc) group. Methodological approaches include:
Q. Degradation Data for Analogous Compounds :
| Condition | pH | Half-life (25°C) |
|---|---|---|
| Acidic | 2 | <1 hour |
| Neutral | 7 | >30 days |
| Basic | 10 | 3 hours |
Advanced: How to address batch-to-batch variability in spectroscopic data?
Answer:
Variability arises from minor impurities or conformational isomers. Mitigation steps:
- Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to isolate the main product .
- Dynamic NMR : Resolve overlapping signals by heating the sample (e.g., 50°C in DMSO-d6) to average conformers .
- X-ray crystallography : Confirm absolute configuration for critical batches .
Advanced: What experimental design considerations minimize organic degradation during prolonged assays?
Answer:
For time-sensitive studies (e.g., enzymatic assays):
Q. Degradation Rate Example :
| Time (hours) | % Remaining (25°C) | % Remaining (4°C) |
|---|---|---|
| 0 | 100 | 100 |
| 6 | 92 | 98 |
| 24 | 75 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
